2-Chloro-3-hexylthiophene

Vue d'ensemble

Description

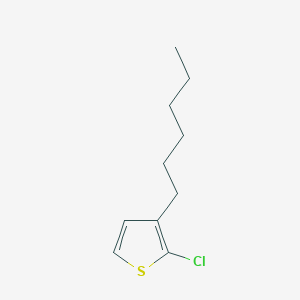

2-Chloro-3-hexylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom at the 2-position and a hexyl group at the 3-position makes this compound a unique derivative with specific chemical properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hexylthiophene typically involves the chlorination of 3-hexylthiophene. One common method is the reaction of 3-hexylthiophene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-hexylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex thiophene derivatives.

Common Reagents and Conditions

Substitution: Organometallic reagents like Grignard reagents (RMgX) or lithium reagents (RLi) are commonly used.

Oxidation: Oxidizing agents such as H2O2 or m-CPBA are employed under mild conditions.

Major Products Formed

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of bi- or poly-thiophene derivatives with extended conjugation.

Applications De Recherche Scientifique

Synthesis of Conjugated Polymers

Regioregular Polythiophenes

One of the primary applications of 2-chloro-3-hexylthiophene is its role as a monomer in the synthesis of regioregular polythiophenes, such as poly(3-hexylthiophene) (P3HT). The controlled polymerization techniques using this compound allow for the production of polythiophenes with high regioregularity and low polydispersity. For instance, recent studies have shown that dehydrogenative polycondensation of this compound can yield P3HT with over 98% regioregularity, making it suitable for high-performance organic electronic applications .

Polymerization Techniques

Various polymerization methods have been explored with this compound:

- Zincate-complex Metathesis Polymerization : This method allows for controlled synthesis, resulting in polythiophenes with predictable molecular weights and low polydispersity indices .

- Cross-Coupling Reactions : Utilizing transition metal catalysis, such as nickel or palladium catalysts, facilitates the formation of thiophene-sodium species from this compound, which can then be used in further polymerization reactions .

Optoelectronic Applications

Organic Photovoltaics

Polymers derived from this compound have been extensively studied for their application in organic photovoltaics (OPVs). The high charge mobility and favorable energy levels of P3HT make it an excellent candidate for use in solar cells. Research indicates that devices incorporating P3HT exhibit enhanced efficiency due to the material's ability to facilitate charge transport and light absorption .

Organic Light Emitting Diodes (OLEDs)

In addition to photovoltaics, thiophene-based polymers are also explored for use in OLEDs. The tunable electronic properties of polymers synthesized from this compound allow for optimization in light-emitting applications, contributing to advancements in display technologies.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-hexylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and high mobility of charge carriers. The presence of the chlorine atom can influence the electronic properties and reactivity of the thiophene ring, making it a versatile intermediate in various chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-3-hexylthiophene: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and is often used in similar applications.

3-Hexylthiophene: Lacks the halogen substituent, making it less reactive in certain substitution reactions but still valuable in polymer synthesis.

2-Chloro-3-methylthiophene: Contains a methyl group instead of a hexyl group, leading to different solubility and electronic properties.

Uniqueness

2-Chloro-3-hexylthiophene is unique due to the combination of the chlorine atom and the hexyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of high-performance materials for electronic applications.

Activité Biologique

2-Chloro-3-hexylthiophene is a thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-tumor effects, biofilm inhibition, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the second position and a hexyl group at the third position of the thiophene ring. Its molecular formula is , with a molecular weight of approximately 202.74 g/mol. The unique structure allows it to participate in various chemical reactions, influencing its biological activity.

Anti-Tumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor properties. For instance, compounds synthesized from this thiophene have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives had IC50 values in the low micromolar range against breast cancer cells (MCF-7) and other tumor cell lines, indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | MCF-7 | 26.2 |

| This compound Derivative B | 4T1 | 16 |

Biofilm Inhibition

Another significant aspect of this compound is its ability to inhibit biofilm formation. Studies have shown that certain derivatives can effectively disrupt biofilm development in various bacterial strains, which is crucial for preventing infections associated with biofilms . This property suggests potential applications in medical and industrial settings where biofilm formation poses challenges.

Hemolytic and Anti-Thrombolytic Activities

The compound has also been evaluated for its hemolytic activity, which refers to its ability to lyse red blood cells. Some derivatives demonstrated favorable hemolytic profiles, indicating their potential use in therapeutic applications where modulation of blood properties is required . Additionally, anti-thrombolytic activity was observed, suggesting that these compounds could be useful in managing thrombotic disorders.

Case Study 1: Anti-Tumor Efficacy

In a controlled laboratory setting, researchers synthesized a series of derivatives from this compound and tested their efficacy against different cancer cell lines. The results indicated that certain modifications to the thiophene structure significantly enhanced cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that structural variations could be optimized for better therapeutic outcomes .

Case Study 2: Biofilm Disruption

A separate investigation focused on the biofilm inhibition capabilities of this compound derivatives against Staphylococcus aureus. The findings revealed that specific compounds could reduce biofilm formation by over 70%, highlighting their potential as anti-biofilm agents in clinical applications .

Propriétés

IUPAC Name |

2-chloro-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWSVVYUCAKNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719954 | |

| Record name | 2-Chloro-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817181-75-2 | |

| Record name | 2-Chloro-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using nickel catalysts like Ni(cod)(dq) in the polymerization of 2-chloro-3-hexylthiophene?

A1: Traditional nickel catalysts often lead to a significant amount of homocoupling byproduct during the polymerization of this compound, resulting in regioregularity defects in the final poly(3-hexylthiophene) (P3HT) product. Research has shown that using Ni(cod)(dq) (where COD is 1,5-cycloctadiene and DQ is duroquinone) as a catalyst precursor, along with N-heterocyclic carbene IPr, significantly reduces homocoupling during polymerization. [] This leads to P3HT with improved regioregularity, a crucial factor for optimizing the performance of the polymer in organic electronic applications. []

Q2: Can direct arylation be used as an alternative to traditional cross-coupling reactions for synthesizing P3HT?

A2: Yes, direct arylation has emerged as a promising alternative to traditional cross-coupling reactions like Suzuki polycondensation for P3HT synthesis. [] Researchers successfully utilized direct arylation of this compound with 4,7-dibromo-2,1,3-benzothiadiazole to produce the monomer 4,7-bis(5-chloro-4-hexyl-2-thienyl)-2,1,3-benzothiadiazole (DH-TBTCl2). [] Subsequent Suzuki polycondensation of DH-TBTCl2 with a carbazole comonomer yielded PCDTBT, highlighting the potential of combining direct arylation with Suzuki polycondensation for efficient P3HT synthesis. []

Q3: How does the reactivity of this compound compare to that of chlorinated oligothiophenes in nickel-catalyzed polymerization?

A3: Interestingly, this compound shows significantly lower reactivity compared to chlorinated oligothiophenes like chlorobithiophene, terthiophene, and quaterthiophene in nickel-catalyzed polymerization. [] While the larger oligothiophenes undergo efficient polymerization with NiCl2(PPh3)2, leading to high molecular weight polythiophenes, this compound shows minimal polymerization under similar conditions. [] This difference in reactivity highlights the impact of the conjugated system size on the polymerization efficacy and suggests that longer conjugated systems may be more favorable for efficient polymerization with this specific catalyst.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.